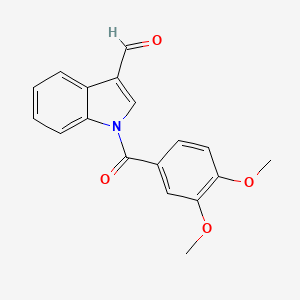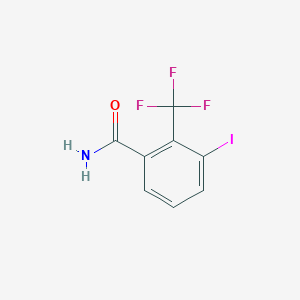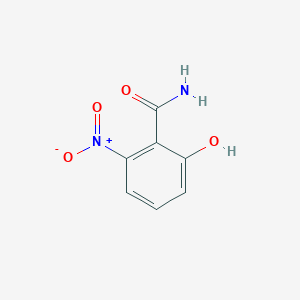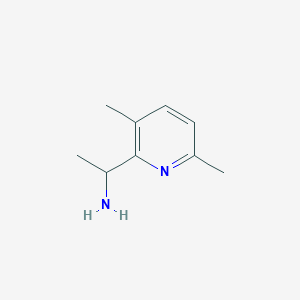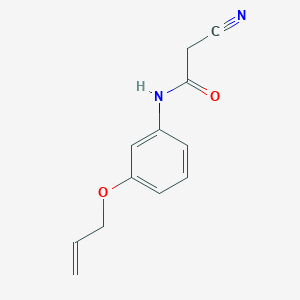
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a cyanoacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide typically involves the reaction of 3-(allyloxy)aniline with cyanoacetic acid or its derivatives. One common method includes the following steps:
Starting Materials: 3-(Allyloxy)aniline and cyanoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in an appropriate solvent like ethanol or methanol.
Procedure: The 3-(allyloxy)aniline is dissolved in the solvent, and cyanoacetic acid is added along with the catalyst. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The cyano group can participate in nucleophilic addition reactions, forming imines or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Addition: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Addition: Formation of imines or amides.
Wissenschaftliche Forschungsanwendungen
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of N-(3-(Allyloxy)phenyl)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Allyloxy)phenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-aminobenzamide: Similar structure with an amino group instead of a cyano group.
N-(3-(Allyloxy)phenyl)-2-hydroxyacetamide: Similar structure with a hydroxy group instead of a cyano group.
Uniqueness
N-(3-(Allyloxy)phenyl)-2-cyanoacetamide is unique due to the presence of the cyanoacetamide moiety, which imparts distinct reactivity and potential applications. The combination of the allyloxy group and the cyanoacetamide group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-cyano-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-16-11-5-3-4-10(9-11)14-12(15)6-7-13/h2-5,9H,1,6,8H2,(H,14,15) |
InChI-Schlüssel |
CVCPCYGRRMJFMM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



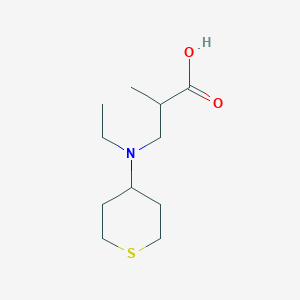
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
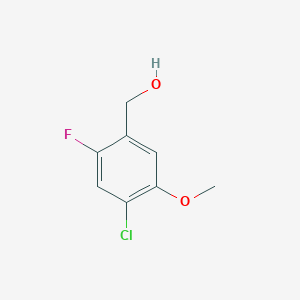

![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
